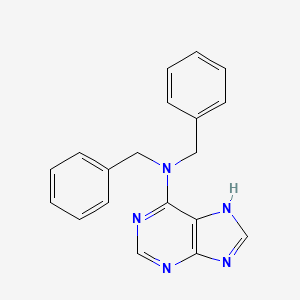![molecular formula C19H22N2O3S2 B12133846 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12133846.png)
2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a furan-2-ylmethyl group, and a 3,3-dimethyl-2-oxo-butylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]pyrimidin-4-one derivatives, which are functionalized through a series of reactions such as alkylation, sulfonation, and cyclization. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and base catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thieno rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base catalysts like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethyl-2-oxobutylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(3,3-Dimethyl-2-oxobutylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(3,3-Dimethyl-2-oxobutylsulfanyl)-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the presence of the furan-2-ylmethyl group and the thieno[2,3-d]pyrimidin-4-one core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-11-12(2)26-16-15(11)17(23)21(9-13-7-6-8-24-13)18(20-16)25-10-14(22)19(3,4)5/h6-8H,9-10H2,1-5H3 |
InChI Key |
BTURSIPNYJLZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C(C)(C)C)CC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133767.png)
![methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12133781.png)
![(2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133784.png)
![3-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12133785.png)
![2-amino-1-(3-fluorophenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133786.png)

![2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12133793.png)
![2-[(3,5-dimethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12133803.png)

![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophen yl)acetamide](/img/structure/B12133810.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133811.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12133813.png)
![2-amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133824.png)

